molecular formula C18H21NO2 B1667922 Beloxamide CAS No. 15256-58-3

Beloxamide

Cat. No. B1667922
CAS RN: 15256-58-3
M. Wt: 283.4 g/mol
InChI Key: NUTAQRYCLMZJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beloxamide is a chemical compound with the molecular formula C18H21NO2 . It is also known by other names such as N-(Benzyloxy)-N-(3-phenylpropyl)acetamide .


Molecular Structure Analysis

Beloxamide has an average mass of 283.365 Da and a mono-isotopic mass of 283.157227 Da . The exact molecular structure would require more specific data or computational chemistry analysis.


Physical And Chemical Properties Analysis

Beloxamide has a Log Octanol-Water Partition Coefficient (Log Kow) of 4.15, indicating its relative solubility in octanol and water . Its boiling point is estimated to be 408.05°C, and its melting point is estimated to be 145.67°C .

Scientific Research Applications

Cytoprotective Effects in Bovine Lens Epithelial Cells

Research by Arocena (2006) explored the impact of acrylamide, a component structurally related to Beloxamide, on bovine lens epithelial cells. This study found that acrylamide caused the collapse of intermediate filaments like vimentin and microtubules in these cells. Remarkably, acrylamide modulated apoptosis induced by staurosporine, suggesting potential cytoprotective applications in certain cellular environments (Arocena, 2006).

Neurotoxicity and Genotoxicity Mitigation

A study by Allam et al. (2010) focused on acrylamide, closely related to Beloxamide, and its effects on developing rat livers. Acrylamide-induced biochemical and morphological changes were observed, highlighting the compound's genotoxic and neurotoxic potential. This suggests that Beloxamide, due to its structural similarities, may also warrant investigation for its potential impact on neurotoxicity and genotoxicity (Allam et al., 2010).

Potential in Cancer Therapy

The study by Chen et al. (2015) on water-soluble Ruthenium(II) complexes with chiral 4-(2,3-dihydroxypropyl)-formamide oxoaporphine (FOA), which shares some chemical properties with Beloxamide, revealed significant in vitro anticancer activities. These complexes were found to stabilize telomeric and G-quadruplex-DNA, acting as telomerase inhibitors and inducing cell senescence and apoptosis. This opens avenues for exploring Beloxamide in similar contexts for potential anticancer applications (Chen et al., 2015).

Implications in Liver Protection

Gedik et al. (2017) investigated the hepatoprotective effects of crocin against acrylamide-induced liver injury in rats. Given the structural similarity of acrylamide to Beloxamide, this study's findings suggest potential research avenues for Beloxamide in liver protection and treatment of oxidative damage caused by similar compounds (Gedik et al., 2017).

properties

IUPAC Name

N-phenylmethoxy-N-(3-phenylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-16(20)19(21-15-18-11-6-3-7-12-18)14-8-13-17-9-4-2-5-10-17/h2-7,9-12H,8,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTAQRYCLMZJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCC1=CC=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165069
Record name Beloxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Beloxamide

CAS RN

15256-58-3
Record name Beloxamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015256583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beloxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BELOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4YR4X39CA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Beloxamide
Reactant of Route 2
Reactant of Route 2
Beloxamide
Reactant of Route 3
Beloxamide
Reactant of Route 4
Beloxamide
Reactant of Route 5
Beloxamide
Reactant of Route 6
Beloxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.